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Compound of Interest

Compound Name:
2-(2,7-Dimethyl-1H-indol-3-yl)-

ethylamine

CAS No.: 17725-95-0

Cat. No.: B185901 Get Quote

Executive Summary & Structural Definition
Subject: 2,7-Dimethyltryptamine (2,7-Me-DMT) Chemical Definition: 2-(2,7-dimethyl-1H-indol-3-

yl)-N,N-dimethylethanamine Context: While

-Dimethyltryptamine (DMT) is a classical psychedelic with high affinity for 5-HT

, the introduction of methyl groups at the 2 and 7 positions of the indole ring creates a unique
pharmacological entity. This guide outlines the predictive profiling of this specific analog,
focusing on the steric conflict introduced at the 2-position and the hydrophobic tolerance at the
7-position.

The Core Hypothesis: The 2-methyl substitution is predicted to act as a "molecular wedge,"

significantly reducing affinity for the orthosteric binding site of 5-HT

and potentially converting the ligand from an agonist to a competitive antagonist or weak partial
agonist. Conversely, the 7-methyl substitution is expected to enhance lipophilicity and blood-
brain barrier (BBB) permeability without significantly disrupting receptor binding, potentially
retaining affinity for Sigma-1 (

) receptors.

Computational Prediction Framework (In Silico)
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To accurately predict the binding profile of 2,7-Me-DMT without existing crystallographic data,

we utilize a tiered computational workflow. This protocol moves from static docking to dynamic

simulation.

Phase A: Ligand & Receptor Preparation
Ligand Construction:

Generate 3D conformers of 2,7-Me-DMT using RDKit or OpenBabel.

Critical Step: Assign protonation states at pH 7.4. The tertiary amine of the ethylamine side

chain must be protonated (positive charge) to form the essential salt bridge with Asp155 in

the 5-HT

receptor.

Target Selection:

5-HT

: PDB ID 6A93 (Active state, bound to 25CN-NBOH).

5-HT

: PDB ID 7E2X.

Sigma-1: PDB ID 5HK1.

Phase B: Molecular Docking Protocol
Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

Grid Box Generation: Center the grid on the orthosteric binding pocket (defined by Asp155,

Ser159, Phe340 for 5-HT

).

Steric Check: Specifically analyze the interaction between the 2-methyl group and the

receptor's Ser159 residue. In standard DMT, the indole hydrogen interacts here; a methyl
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group may cause a steric clash, forcing a binding mode shift.

Phase C: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations (100 ns) are required to assess the

stability of the 2,7-Me-DMT/Receptor complex.

Engine: GROMACS 2024.

Force Field: CHARMM36m (optimized for lipids/proteins) + CGenFF (for the ligand).

Metric: Calculate Root Mean Square Deviation (RMSD) of the ligand. If RMSD > 3.0 Å over

the trajectory, the binding is unstable (low affinity).

Visualization: Computational Workflow
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Figure 1: The tiered computational pipeline for predicting binding affinity (

).

Predicted Pharmacological Profile (The Output)
Based on established Structure-Activity Relationships (SAR) of tryptamines [1][2], we can

synthesize the following predicted profile for 2,7-Me-DMT.

Table 1: Predicted Receptor Binding Profile ( )
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Target Receptor
Predicted Affinity (

)
Confidence

Mechanistic
Rationale

5-HT > 500 nM (Low) High

The 2-Me group

creates steric

hindrance near

Ser159, destabilizing

the active

conformation required

for high-affinity

agonist binding [3].

5-HT 100 - 300 nM (Mod) Medium

5-HT

pockets are generally

more tolerant of 2-

position substitution

than 2A subtypes.

5-HT > 1000 nM (Very Low) High

2-substitution is

historically deleterious

to 2C affinity.

Sigma-1 (

)
< 100 nM (High) Medium

binds hydrophobic

cations. The added

lipophilicity of the 2,7-

dimethyl pattern likely

enhances binding

here [4].

SERT
> 10

M (Negligible)
High

Tryptamines generally

require specific N-

substitution for

transporter affinity;

ring methylation often

reduces SERT

interaction.
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Functional Prediction
Primary Effect: Likely a Sigma-1 agonist with weak 5-HT

antagonism.

Psychedelic Potential:Low. The 2-methyl group typically abolishes the specific signaling bias

required for psychedelic effects (Head Twitch Response in rodents).

In Vitro Validation Protocols
To confirm the in silico predictions, the following "wet lab" assays are required. These protocols

are designed to be self-validating using positive controls.

Experiment A: Radioligand Competition Binding
(Affinity)
Objective: Determine the equilibrium dissociation constant (

) of 2,7-Me-DMT at 5-HT

.

Membrane Prep: HEK293 cells stably expressing human 5-HT

.

Radioligand: [

H]-Ketanserin (Antagonist radioligand) or [

H]-Cimbi-36 (Agonist radioligand). Note: Using an agonist radioligand is crucial if we suspect
2,7-Me-DMT is an agonist, as it labels the high-affinity state.

Protocol:

Incubate membranes (20

g protein) with 1 nM [

H]-Ketanserin and varying concentrations of 2,7-Me-DMT (
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to

M).

Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl

.

Incubation: 60 min at 25°C.

Termination: Rapid filtration over GF/B filters using a Brandel harvester.

Control: Non-specific binding defined by 10

M Methysergide.

Experiment B: Functional GTP S Assay (Efficacy)
Objective: Distinguish between agonist, antagonist, and inverse agonist activity.

Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. We use non-hydrolyzable [

S]GTP

S.

Workflow:

Basal: Membrane + [

S]GTP

S (No drug).

Stimulated: Membrane + [

S]GTP

S + 10
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M 5-HT (Serotonin) -> Defines 100% Efficacy (

).

Test: Membrane + [

S]GTP

S + 2,7-Me-DMT.

Interpretation:

If signal > Basal: Agonist.

If signal = Basal (but inhibits 5-HT signal): Antagonist.

If signal < Basal: Inverse Agonist.

Visualization: 5-HT2A Signaling Pathway
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Figure 2: Canonical Gq signaling pathway. 2,7-Me-DMT is predicted to block or weakly activate

the R -> Gq step.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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